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Compound of Interest

Compound Name:
4-Cyclopropoxy-6-

methoxynicotinic acid

Cat. No.: B14824073

Get Quote

Executive Summary
CAS 1243454-25-2, chemically identified as 4-Cyclopropoxy-6-methoxynicotinic acid,

serves as a functionalized pyridine building block in drug discovery, particularly for kinase

inhibitors and anti-inflammatory agents.[1] Accurate characterization is vital due to the

prevalence of regioisomers (e.g., the 2-methoxy analog) formed during nucleophilic aromatic

substitution reactions.

This guide delineates the Electrospray Ionization (ESI) fragmentation pathways, distinguishing

the 4,6-substitution pattern from its isomers through specific mass spectral fingerprints.
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Feature Target: CAS 1243454-25-2
Alternative: CAS 1243312-

71-1

Chemical Name
4-Cyclopropoxy-6-

methoxynicotinic acid

4-Cyclopropoxy-2-

methoxynicotinic acid

Precursor Ion [M+H]⁺ m/z 210.08 m/z 210.08

Key Differentiator
Sequential loss of C₃H₆ then

CO₂

Prominent Ortho-effect (Loss

of CH₃OH)

Base Peak (MS²)
m/z 168 (Loss of

Propene/Cyclopropane)
m/z 178 (Loss of Methanol)

Methodology & Experimental Setup
To replicate the profiles described, the following High-Resolution Mass Spectrometry (HRMS)

parameters are recommended.

Protocol: ESI-MS/MS Characterization
Sample Preparation:

Dissolve 1 mg of CAS 1243454-25-2 in 1 mL of Methanol:Water (50:50, v/v) with 0.1%

Formic Acid.

Dilute to a final concentration of 1 µg/mL for direct infusion.

Instrument Settings (Q-TOF/Orbitrap):

Ionization: ESI Positive Mode (+).

Spray Voltage: 3.5 kV.

Capillary Temperature: 300°C.

Collision Energy (CE): Stepped CE at 15, 30, 45 eV to capture full fragmentation tree.

Data Acquisition:
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Scan Range: m/z 50–300.

Resolution: >30,000 (FWHM).

Fragmentation Analysis: CAS 1243454-25-2
The fragmentation of 4-Cyclopropoxy-6-methoxynicotinic acid is driven by the stability of the

pyridine core and the lability of the ether substituents.

Primary Pathway (Positive Mode)
The protonated molecule [M+H]⁺ (m/z 210) undergoes two competing pathways:

Cyclopropyl Ether Cleavage (Dominant): The cyclopropyl group is lost as a neutral

propene/cyclopropane molecule (42 Da). This is the most energetically favorable pathway,

yielding the base peak at m/z 168.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or HCOOH (46 Da)

typically occurs after the ether cleavage or as a minor primary pathway, leading to ions at

m/z 166 or m/z 124 (combined loss).

Diagnostic Ions
m/z 210: Precursor Ion [M+H]⁺.

m/z 168: [M+H - C₃H₆]⁺. Diagnostic for the cyclopropoxy group.

m/z 150: [M+H - C₃H₆ - H₂O]⁺. Dehydration of the carboxylic acid moiety.

m/z 124: [M+H - C₃H₆ - CO₂]⁺. Core pyridine fragment (4-hydroxy-6-methoxypyridine).

Comparative Analysis: Distinguishing Isomers
The primary challenge in analyzing CAS 1243454-25-2 is distinguishing it from its regioisomer,

4-Cyclopropoxy-2-methoxynicotinic acid.

Mechanistic Difference: The Ortho Effect
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In CAS 1243454-25-2 (6-Methoxy): The methoxy group is para to the ring nitrogen (or meta

to the carboxylic acid depending on numbering convention relative to N). It does not interact

sterically or chemically with the carboxylic acid or ring nitrogen during initial fragmentation.

In Alternative (2-Methoxy): The methoxy group is ortho to the carboxylic acid (position 3).

This proximity facilitates a specific "Ortho Effect" rearrangement, often leading to the

elimination of methanol (32 Da) directly from the precursor, generating a distinct ion at m/z

178.

Visualizing the Pathways
CAS 1243454-25-2

[M+H]+ m/z 210
(6-Methoxy)

m/z 168
[M+H - C3H6]+

- C3H6 (42 Da)
Cyclopropyl Loss

m/z 124
[Core Pyridine]+

- CO2 (44 Da)

Alternative (Isomer)
[M+H]+ m/z 210

(2-Methoxy)

- C3H6 (Minor)

m/z 178
[M+H - CH3OH]+

- CH3OH (32 Da)
Ortho Effect

m/z 136
[Core - C3H6]+

- C3H6

Click to download full resolution via product page

Figure 1: Comparative fragmentation tree highlighting the diagnostic "Ortho Effect" pathway

absent in CAS 1243454-25-2.

Summary of Diagnostic Criteria
Use this decision matrix to confirm the identity of CAS 1243454-25-2 in a mixture or crude

synthesis product.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14824073/docs?utm_src=pdf-body-img#technical-comparison-guide-fragmentation-profiling-of-cas-1243454-25-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14824073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation Conclusion

Base Peak m/z 168

Confirmed CAS 1243454-25-2. Indicates facile

loss of cyclopropyl group without ortho-methoxy

interference.

Base Peak m/z 178

Isomer Present (2-Methoxy). Indicates

interaction between methoxy and carboxylic

acid groups.[2]

Peak at m/z 195

Common Fragment. Loss of methyl radical (-15

Da) from methoxy group; observed in both

isomers but usually lower intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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